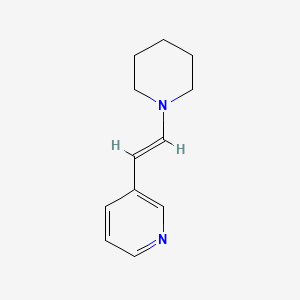

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine typically involves the reaction of 3-bromopyridine with piperidine under basic conditions to form the corresponding piperidinylpyridine. This intermediate is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group in the E-configuration.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to form ethyl-substituted pyridine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Ethyl-substituted pyridine.

Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity, while the vinyl group may participate in π-π interactions or hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

- (E)-3-(2-(Morpholin-4-yl)vinyl)pyridine

- (E)-3-(2-(Pyrrolidin-1-yl)vinyl)pyridine

- (E)-3-(2-(Piperazin-1-yl)vinyl)pyridine

Uniqueness

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is unique due to the presence of the piperidine moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The E-configuration of the vinyl group also plays a crucial role in its interaction with molecular targets, potentially leading to distinct pharmacological profiles.

Biological Activity

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is a synthetic organic compound notable for its unique structural features, which include a pyridine ring substituted with a piperidinyl vinyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a trans configuration, indicated by the "(E)" notation. Its structural formula can be represented as follows:

This structure positions it within a class of pyridine derivatives known for their pharmacological potential.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar piperidine and pyridine moieties have shown significant antibacterial effects. For instance, studies have reported the antibacterial potency of piperidine derivatives against various strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound has been evaluated for its antiproliferative properties. In vitro studies have demonstrated that derivatives of piperidine can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- Neuroactive Effects : Some structural analogs have been investigated for their neuroactive properties, indicating possible implications for neurological disorders .

Antimicrobial Activity

A series of piperidine derivatives were synthesized and evaluated for their antibacterial activity using the serial dilution method. The minimum inhibitory concentration (MIC) values revealed that some compounds exhibited maximum inhibition activity against E. coli at 6.25 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 25 | 6.25 | E. coli |

| Compound 27 | 12.5 | Staphylococcus aureus |

| Compound 28 | 25 | Klebsiella pneumoniae |

Anticancer Activity

The antiproliferative effects of this compound derivatives were assessed against various cancer cell lines. Notably, compounds with piperidinyl substitutions demonstrated significant cytotoxicity, with IC50 values comparable to established anticancer agents .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 47 | FaDu (hypopharyngeal tumor) |

| Compound B | 36 | A549 (lung cancer) |

| Compound C | 31 | MCF-7 (breast cancer) |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase in Plasmodium falciparum, which is crucial for antimalarial drug development .

- Apoptosis Induction : Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells by modulating caspase activity, thereby promoting cell death .

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-[(E)-2-piperidin-1-ylethenyl]pyridine |

InChI |

InChI=1S/C12H16N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h4-7,10-11H,1-3,8-9H2/b10-6+ |

InChI Key |

SEOFNKJJMALDQG-UXBLZVDNSA-N |

Isomeric SMILES |

C1CCN(CC1)/C=C/C2=CN=CC=C2 |

Canonical SMILES |

C1CCN(CC1)C=CC2=CN=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.